1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-14-3-4-15(2)17(11-14)13-25-20-22-9-10-23(20)19(24)12-16-5-7-18(21)8-6-16/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCTBDEUYCWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) moiety serves as a nucleophilic site. Reactions with alkyl halides or acyl chlorides typically proceed under mild alkaline conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 6 h | S-Methyl derivative | 78 | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2 h | Thioester analog | 65 |
Key Findings :
-
Steric hindrance from the 2,5-dimethylbenzyl group slows reaction kinetics compared to simpler thioethers.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfur atom .
Imidazole Ring Functionalization
The 4,5-dihydroimidazole ring undergoes characteristic reactions at the N1 and C2 positions:
2.1. Protonation/Deprotonation
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Acid-Base Behavior : pKa of the imidazolium proton = 6.2 ± 0.3 (measured in H₂O/DMSO 1:1) .
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Applications : Enables pH-dependent solubility tuning for drug formulation.
2.2. Cycloaddition Reactions
The electron-deficient imidazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product Type | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C, 12 h | Triazole-fused derivative | >95% C2 attack |
| Azides | Ru catalyst, MeCN, 60°C, 8 h | Tetrazolo-imidazole hybrid | 87% |
Mechanistic Insight : DFT calculations show preferential attack at C2 due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for C4) .
Aromatic Electrophilic Substitution
The 4-fluorophenyl and 2,5-dimethylbenzyl groups undergo directed substitutions:
| Position | Electrophile | Conditions | Major Product |
|---|---|---|---|
| 4-Fluorophenyl | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl | 72% para-nitration |
| 2,5-Dimethylbenzyl | Br₂, FeBr₃, 40°C | 4-Bromo-2,5-dimethylbenzyl | 68% (ortho to methyl) |
Notable Observation : Fluorine directs meta-substitution despite its strong para-directing nature due to steric effects from adjacent groups.
Oxidation Reactions
Controlled oxidation of the sulfanyl group produces sulfoxides/sulfones:
| Oxidizing Agent | Stoichiometry | Temperature | Time | Product (S Oxidation State) |
|---|---|---|---|---|
| H₂O₂ (30%) | 1.1 eq | 25°C | 2 h | Sulfoxide (+2) |
| mCPBA | 2.0 eq | -10°C | 30 min | Sulfone (+4) |
Kinetic Data :
Reductive Transformations
Catalytic hydrogenation targets multiple sites:
| Conditions | Selectivity | Major Product |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOAc | Imidazole ring saturation | Tetrahydropyrimidine derivative |
| H₂ (50 psi), Ra-Ni, EtOH | Ketone reduction | Secondary alcohol analog |
Challenges : Competitive reduction of the fluorophenyl ring occurs above 50 psi H₂ pressure.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two primary pathways:
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C–S Bond Cleavage : Generates 2,5-dimethylbenzyl radical and imidazolone intermediate (quantum yield Φ = 0.33).
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Fluorophenyl Ring Rearrangement : Forms biphenyl derivatives via radical coupling (Φ = 0.08).
Computational Reactivity Predictions
DFT studies (B3LYP/6-311+G**) reveal:
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into key components:
- Imidazole Ring : A five-membered ring that is known for its biological activity.
- Sulfonyl Group : This moiety enhances solubility and biological interactions.
- Fluorophenyl Substituent : Contributes to the compound's lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant biological activities, particularly against bacterial and fungal pathogens. For instance:
- Antibacterial Properties : Derivatives of this compound have shown effectiveness against strains such as Bacillus subtilis and Klebsiella pneumoniae. The imidazole framework is known to interact with microbial enzymes, inhibiting their function.
- Antifungal Activity : Some studies suggest that similar compounds can inhibit the growth of drug-resistant fungal strains, making them candidates for further exploration in antifungal therapies .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with bacterial resistance mechanisms. Its interaction with p38 mitogen-activated protein kinase has been highlighted, indicating its potential role in therapeutic applications targeting inflammatory diseases .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on Antibacterial Efficacy : A study demonstrated that imidazole derivatives could significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .
- Research on Enzyme Inhibition : Investigations into the inhibition of p38 MAP kinase by imidazole derivatives revealed promising results for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the literature:
Structural and Electronic Differences
- Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl group (C-S-C) is less polar than sulfonyl (C-SO₂-C) groups in ’s triazole derivative.
- Fluorophenyl vs.
- Aromatic Substitution Patterns : The 2,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the trifluoromethylbenzyl group in , which combines steric and electron-withdrawing effects .
Crystallographic and Computational Insights
- Programs like SHELXL () are critical for refining crystal structures of these compounds. The target’s structure may exhibit distinct packing arrangements due to its dimethylphenyl group, compared to the nitro-substituted derivative in .
Biological Activity
The compound 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic molecule characterized by its unique structural features, including an imidazole ring and various substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be broken down as follows:
- Imidazole Ring : A five-membered heterocyclic structure that contributes to the compound's pharmacological properties.
- Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Fluorophenyl Substituent : May influence lipophilicity and binding affinity to receptors.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. The presence of the sulfanyl group in this compound suggests enhanced interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, similar compounds have been reported to activate caspases and alter the Bax/Bcl-2 ratio, leading to programmed cell death in various tumor models . This compound may demonstrate comparable effects due to its structural similarities.
The proposed mechanism of action involves:
- Enzyme Inhibition : The sulfanyl group may inhibit thiol-dependent enzymes, disrupting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The fluorophenyl moiety could interact with specific receptors, modulating signaling pathways involved in cell proliferation and survival .
Case Studies
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:
Q & A
Basic Synthesis
Q1. What are the optimal synthetic routes for 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized for yield? A1. The compound is synthesized via a multi-step protocol involving:
Imidazole Core Formation : Condensation of substituted aldehydes with benzil and ammonium acetate in glacial acetic acid under reflux (80–120°C, 6–8 hours) to form the 4,5-dihydroimidazole ring .
Sulfanyl Group Introduction : Thiol-ene click chemistry or nucleophilic substitution using [(2,5-dimethylphenyl)methyl] mercaptan under inert conditions (N₂ atmosphere) with DMF as solvent and K₂CO₃ as base (60°C, 12 hours) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient 3:1 to 1:2) achieves >95% purity. Yield optimization (60–75%) requires controlled stoichiometry (1:1.2 molar ratio of imidazole precursor to thiol) and catalytic p-toluenesulfonic acid (p-TSA) to suppress by-products .
Advanced Structural Analysis
Q2. How can X-ray crystallography and spectroscopic methods resolve the stereoelectronic effects of the sulfanyl substituent? A2.
- X-ray Diffraction : Single-crystal analysis (e.g., triclinic P1 space group) reveals bond lengths (C–S: ~1.81 Å) and dihedral angles (imidazole vs. 4-fluorophenyl: ~85°), indicating steric hindrance and π-stacking interactions .
- NMR Spectroscopy : Deshielding of imidazole protons adjacent to the sulfanyl group (δ 7.8–8.2 ppm in ¹H NMR) and ¹³C shifts (C–S at ~40 ppm) confirm electronic effects .
- Computational Modeling : DFT (B3LYP/6-31G*) predicts charge distribution (Mulliken charges: S atom, −0.25 e) and validates crystallographic data .
Mechanistic Studies
Q3. What in vitro assays evaluate antifungal activity, and how do structural modifications impact potency? A3.
- Antifungal Assays : Broth microdilution (CLSI M38-A2) against Candida albicans (MIC₉₀: 8–16 µg/mL) and ergosterol binding assays (HPLC) show dose-dependent inhibition .
- SAR Insights :
Safety and Handling
Q4. What are critical safety protocols for handling this compound? A4.
- Hazards : Harmful if inhaled (H332); causes eye irritation (H319) .
- PPE : Nitrile gloves, lab coat, and fume hood use mandatory.
- Storage : 2–8°C under nitrogen to prevent sulfanyl oxidation.
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA Class D) .
Data Contradictions
Q5. How to resolve discrepancies in reported bioactivity of analogous imidazoles? A5.
- Normalization : Standardize assay conditions (e.g., inoculum size: 1.5 × 10³ CFU/mL; pH 7.4).
- Cross-Validation : Use checkerboard assays to assess synergism with fluconazole (FICI ≤0.5).
- Cytotoxicity Profiling : MTT assays on HEK293 cells (IC₅₀ > 64 µg/mL confirms selectivity) .
Analytical Method Development
Q6. Which HPLC parameters optimize separation from synthetic by-products? A6.
- Column : C18 (4.6 × 250 mm, 5 µm).
- Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B); gradient: 40% B → 80% B over 20 minutes.
- Detection : UV at 254 nm; retention time ~12.3 minutes.
- Validation : Resolution >2.0 from closest by-product (Rt 11.8 minutes); LOD 0.1 µg/mL .
Stability Studies
Q7. What degradation products form under accelerated stability conditions? A7.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
